molecular formula C9H15NO2 B3356005 Ethyl 1-azabicyclo[2.2.1]heptane-7-carboxylate CAS No. 646055-95-0

Ethyl 1-azabicyclo[2.2.1]heptane-7-carboxylate

Cat. No.: B3356005
CAS No.: 646055-95-0
M. Wt: 169.22 g/mol
InChI Key: AMFYVHCNESRDJI-UHFFFAOYSA-N
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Description

Ethyl 1-azabicyclo[221]heptane-7-carboxylate is a bicyclic compound featuring a nitrogen atom within its structureThe structure of this compound includes a seven-membered ring with an ethyl ester group and a nitrogen atom, making it a versatile intermediate in synthetic chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1-azabicyclo[2.2.1]heptane-7-carboxylate typically involves the reaction of cyclopentenes with suitable reagents under specific conditions. One common method is the palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes, which efficiently produces oxygenated 2-azabicyclo[2.2.1]heptanes . This reaction proceeds under mild conditions and can be further functionalized to create a variety of bridged aza-bicyclic structures.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but the principles of large-scale organic synthesis apply. These methods would likely involve optimizing the reaction conditions for higher yields and purity, using scalable catalysts, and ensuring cost-effectiveness and safety in the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-azabicyclo[2.2.1]heptane-7-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to introduce oxygen-containing functional groups.

    Reduction: Reduction reactions can be employed to modify the nitrogen atom or other functional groups within the molecule.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for oxidation and reduction, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pressures to ensure the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxygenated derivatives, while reduction could produce amine derivatives. Substitution reactions can result in a wide range of functionalized products.

Scientific Research Applications

Ethyl 1-azabicyclo[2.2.1]heptane-7-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism by which Ethyl 1-azabicyclo[2.2.1]heptane-7-carboxylate exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The nitrogen atom within the bicyclic structure can form hydrogen bonds and other interactions with these targets, influencing their activity and leading to various biological effects. The specific pathways involved depend on the context of its application, whether in medicinal chemistry or other fields .

Comparison with Similar Compounds

Properties

IUPAC Name

ethyl 1-azabicyclo[2.2.1]heptane-7-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO2/c1-2-12-9(11)8-7-3-5-10(8)6-4-7/h7-8H,2-6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMFYVHCNESRDJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1C2CCN1CC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20624429
Record name Ethyl 1-azabicyclo[2.2.1]heptane-7-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20624429
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

646055-95-0
Record name Ethyl 1-azabicyclo[2.2.1]heptane-7-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20624429
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of 1-azabicyclo[2.2.1]heptane-7-carboxylic acid hydrochloride (1.20 g, 6.76 mmol) in absolute ethanol (10 mL) and concentrated sulfuric acid (2 mL) was refluxed for 8 h. The reaction mixture was cooled and then basified with saturated aqueous NaHCO3 to pH 8-9. The solution was saturated with solid NaCl and extracted with chloroform (4×20 mL). The combined chloroform extracts were dried over Na2SO4, filtered and concentrated by rotary evaporation to give a light brown liquid. This was purified by Kugelrohr distillation at 120° C. and 2.5 mm pressure to afford 1.00 g (90%) as a colorless liquid.
Quantity
1.2 g
Type
reactant
Reaction Step One
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10 mL
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reactant
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Ethyl 1-azabicyclo[2.2.1]heptane-7-carboxylate
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Ethyl 1-azabicyclo[2.2.1]heptane-7-carboxylate
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Ethyl 1-azabicyclo[2.2.1]heptane-7-carboxylate
Reactant of Route 6
Ethyl 1-azabicyclo[2.2.1]heptane-7-carboxylate

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